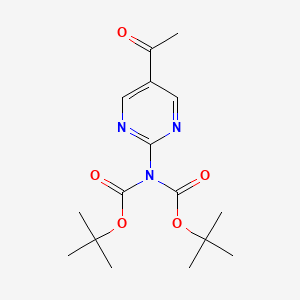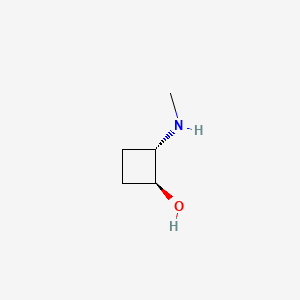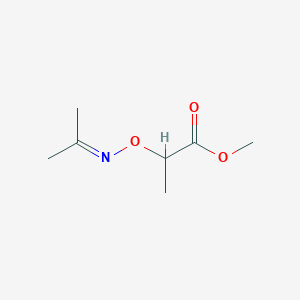![molecular formula C13H17NO5 B14013799 (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and diethyl acetamidomalonate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzylamine and diethyl acetamidomalonate under basic conditions.
Cyclization: The intermediate undergoes cyclization to form a lactam, which is then hydrolyzed to yield the desired amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
- (4S,6S)-4-Amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide hydrochloride
Uniqueness
(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid is unique due to its specific chiral configuration and the presence of a methoxyphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-8(3-5-10)6-9(12(15)16)7-11(14)13(17)18/h2-5,9,11H,6-7,14H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
SYKFASMHVYADIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


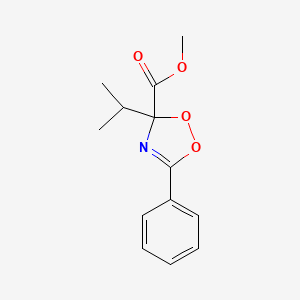
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
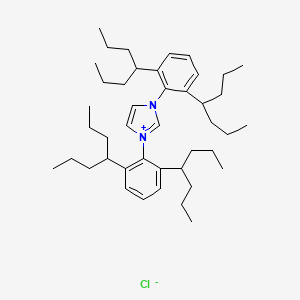
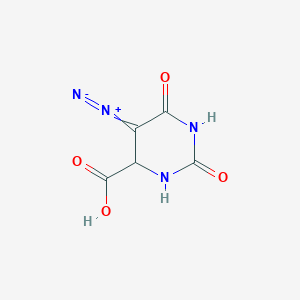
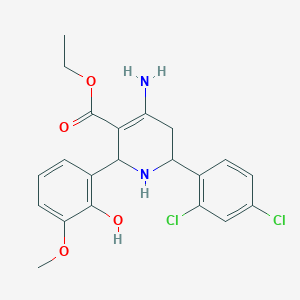
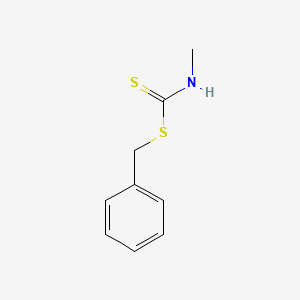
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
